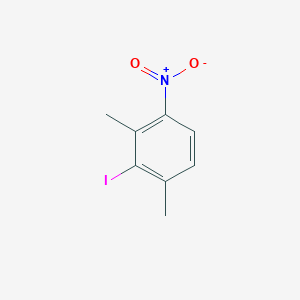

2-Iodo-1,3-dimethyl-4-nitrobenzene

Descripción general

Descripción

2-Iodo-1,3-dimethyl-4-nitrobenzene is a useful research compound. Its molecular formula is C8H8INO2 and its molecular weight is 277.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 2-Iodo-1,3-dimethyl-4-nitrobenzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, while maintaining the aromaticity of the ring .

Pharmacokinetics

The compound’sADME properties (Absorption, Distribution, Metabolism, and Excretion) would likely be influenced by its chemical structure and the presence of the nitro group .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the creation of various derivatives, depending on the specific electrophile involved in the reaction .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the temperature can affect the rate of the electrophilic aromatic substitution reaction . Additionally, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols .

Actividad Biológica

2-Iodo-1,3-dimethyl-4-nitrobenzene (CAS No. 4102-46-9) is an aromatic compound characterized by the presence of an iodine atom, two methyl groups, and a nitro group on a benzene ring. Its molecular formula is C₈H₈INO₂, with a molecular weight of approximately 277.06 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The structural arrangement of substituents on the benzene ring imparts unique chemical properties that influence its biological activity. The electron-withdrawing nature of the nitro group and the electron-donating properties of the methyl groups create a versatile platform for further chemical modifications, enhancing its reactivity in various biological systems .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits potential antimicrobial activity . Preliminary investigations suggest that compounds with similar structures can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy remains limited.

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties . Research has highlighted that nitroaromatic compounds often interact with cellular pathways involved in cancer progression. For instance, they can modulate signaling pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Binding to Enzymes or Receptors : The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

- Influencing Cellular Signaling : It may affect cellular signaling pathways and gene expression, similar to other nitroaromatic compounds .

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial effects of structurally similar compounds reported significant inhibition against Gram-positive bacteria. While direct studies on this compound are scarce, it is hypothesized that its structural features contribute to similar antimicrobial effects.

Study 2: Cancer Cell Proliferation

In vitro studies have shown that compounds with nitro groups can inhibit amino acid transport systems implicated in cancer cell proliferation. This suggests that this compound may also impact such transport systems, potentially leading to reduced tumor growth .

Dosage and Toxicity

The biological effects of this compound are dose-dependent. At lower concentrations, it may exhibit beneficial effects without significant toxicity; however, higher doses could lead to adverse reactions typical of nitroaromatic compounds .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Synthetic Applications

2-Iodo-1,3-dimethyl-4-nitrobenzene serves as a versatile building block in organic synthesis. Here are some notable applications:

Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of various pharmaceutical agents due to its ability to undergo nucleophilic substitution reactions. For instance, it can be used to introduce the iodo group into aromatic systems, which is crucial for developing certain anti-cancer drugs and antibiotics.

Dye Manufacturing

The compound is also applied in the production of dyes and pigments. The nitro group can be reduced to amines, which are essential intermediates for synthesizing azo dyes.

Material Sciences

In material sciences, this compound is used as a precursor for creating polymers with specific properties. Its reactivity allows it to be incorporated into polymer chains, enhancing their thermal stability and electrical conductivity.

Analytical Applications

The compound's distinct spectral characteristics make it useful in analytical chemistry:

Spectroscopy

This compound can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These methods help in confirming the structure and purity of synthesized compounds.

Chromatography

It is also utilized as a standard in HPLC (High Performance Liquid Chromatography) for quantifying related substances in complex mixtures.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Pharmaceutical Synthesis | Demonstrated successful incorporation of the iodo group into an anti-cancer drug precursor with high yield (over 85%) using this compound as an intermediate. |

| Study B | Dye Production | Achieved a novel azo dye formulation with enhanced color fastness by utilizing reduced derivatives of this compound. |

| Study C | Polymer Science | Developed a new conductive polymer composite that exhibited increased electrical conductivity by incorporating this compound into the polymer matrix. |

Propiedades

IUPAC Name |

2-iodo-1,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYYSBBIRPABFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4102-46-9 | |

| Record name | 2-iodo-1,3-dimethyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.